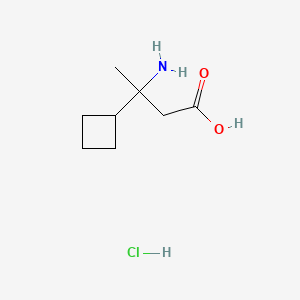
3-Amino-3-cyclobutylbutanoicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-cyclobutylbutanoicacidhydrochloride is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a cyclobutyl group, and a butanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-cyclobutylbutanoicacidhydrochloride typically involves the following steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be introduced through a cyclization reaction of a suitable precursor.
Introduction of the Amino Group: The amino group is introduced via an amination reaction, often using ammonia or an amine derivative.
Formation of the Butanoic Acid Moiety: The butanoic acid moiety is formed through a carboxylation reaction, typically using carbon dioxide and a suitable catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity.
Catalysts and Reagents: Industrial synthesis may employ specific catalysts and reagents to optimize the reaction efficiency and minimize by-products.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
化学反応の分析
Types of Reactions
3-Amino-3-cyclobutylbutanoicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Amines and alcohols.
Substitution Products: Various derivatives with different functional groups.
科学的研究の応用
3-Amino-3-cyclobutylbutanoicacidhydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Amino-3-cyclobutylbutanoicacidhydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
3-Aminobutanoic Acid: Similar in structure but lacks the cyclobutyl group.
Cyclobutylamine: Contains the cyclobutyl group but lacks the butanoic acid moiety.
3-Aminocyclobutanecarboxylic Acid: Similar but with a different arrangement of functional groups.
Uniqueness
3-Amino-3-cyclobutylbutanoicacidhydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C8H16ClNO2 |
|---|---|
分子量 |
193.67 g/mol |
IUPAC名 |
3-amino-3-cyclobutylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(9,5-7(10)11)6-3-2-4-6;/h6H,2-5,9H2,1H3,(H,10,11);1H |
InChIキー |
GBNCSQOHUSBSAW-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)O)(C1CCC1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


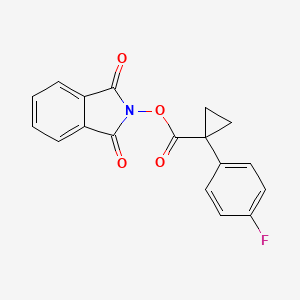
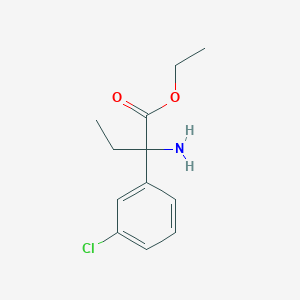
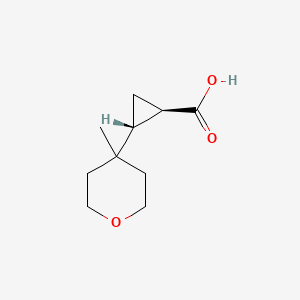

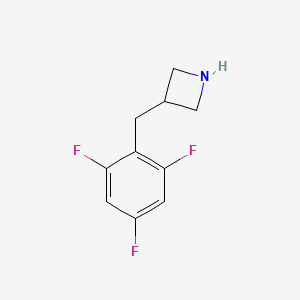


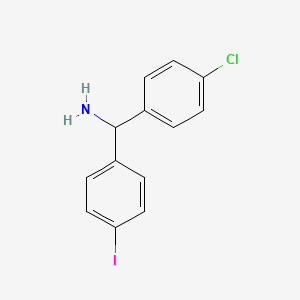
![3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]propanoic acid](/img/structure/B13577362.png)


![7-(3-Pyridyl)-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B13577388.png)

![Tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13577411.png)
